1-(ethoxymethyl)-1H-imidazole
Overview
Description
1-(Ethoxymethyl)-1H-imidazole is an organic compound that is widely used in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Scientific Research Applications
Antiviral Drug Synthesis
1-(Ethoxymethyl)-1H-imidazole: has been utilized in the synthesis of antiviral drugs. For instance, it serves as a precursor in the creation of isosteric analogues of the HIV drug 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil (GCA-186) . These analogues are designed to improve binding stability and resist metabolism, which is crucial for enhancing the efficacy of HIV treatments.
Microemulsion Formulation
This compound plays a role in the formulation of microemulsions, which are used for targeted drug delivery . Due to its chemical properties, 1-(ethoxymethyl)-1H-imidazole can help solubilize and stabilize hydrophobic drugs within these systems, making it valuable for pharmacological applications.
Novelty in Scientific Research
The compound’s unique structure may contribute to the novelty of scientific research, as it can be part of novel combinations of molecules studied for their potential applications . Its inclusion in new chemical entities can be indicative of innovative approaches in drug design and other scientific explorations.
Nanotechnology
In the realm of nanotechnology, 1-(ethoxymethyl)-1H-imidazole could be investigated for its potential to modify the surface properties of nanoparticles . This could lead to advancements in medicine, such as improved drug delivery systems or novel therapeutic agents.
properties
IUPAC Name |
1-(ethoxymethyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-9-6-8-4-3-7-5-8/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJJXKGFPILYBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515361 | |
Record name | 1-(Ethoxymethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(ethoxymethyl)-1H-imidazole | |
CAS RN |
67319-04-4 | |
Record name | 1-(Ethoxymethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67319-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Ethoxymethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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